2-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
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Overview
Description
2-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of methoxyphenyl and oxadiazolyl groups attached to an isoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinolinone core.
Introduction of the Methoxyphenyl Groups: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, reduced isoquinolinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and cellular proteins. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-4-(3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- 2-(4-methoxyphenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
Uniqueness
Compared to similar compounds, 2-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is unique due to the presence of methoxy groups on both phenyl rings, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4/c1-30-17-13-11-16(12-14-17)28-15-21(18-7-3-4-8-19(18)25(28)29)24-26-23(27-32-24)20-9-5-6-10-22(20)31-2/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTXZYJIIXCWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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